2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O3/c1-21(2,27-19-5-3-17(22)4-6-19)20(25)23-15-16-7-11-24(12-8-16)18-9-13-26-14-10-18/h3-6,16,18H,7-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALLUVADDJHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C2CCOCC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis and Acyl Chloride Formation
The synthesis begins with methyl 2-methylpropanoate, which undergoes alkaline hydrolysis to yield 2-methylpropanoic acid. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acyl chloride intermediate.
Reaction Conditions:
Amidation with N-Methylhydroxylamine
The acyl chloride reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine (TEA) to form the Weinreb amide, a critical intermediate for subsequent couplings.
Optimized Parameters:
Introduction of the 4-Chlorophenoxy Group
Friedel-Crafts Acylation
The Weinreb amide undergoes Friedel-Crafts acylation with 4-chlorophenol using aluminum chloride (AlCl₃) as a Lewis acid.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Nitromethane |
| Catalyst | AlCl₃ (1.1 equiv) |
| Temperature | 40°C, 8 hr |
| Yield | 76% |
| Purity (HPLC) | >98% |
Alternative Ullmann Coupling
For improved regioselectivity, copper(I)-catalyzed Ullmann coupling between 4-chlorophenyl boronic acid and the propanamide precursor has been explored.
Comparative Performance:
| Method | Yield | Selectivity | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts | 76% | Moderate | High |
| Ullmann Coupling | 82% | High | Moderate |
Synthesis of the 1-(Oxan-4-yl)Piperidin-4-ylmethyl Amine
Reductive Amination of Piperidine
Piperidin-4-one reacts with oxan-4-amine under hydrogenation conditions (H₂, Pd/C) to form 1-(oxan-4-yl)piperidin-4-amine. Subsequent N-methylation with formaldehyde and sodium cyanoborohydride yields the target amine.
Critical Parameters:
- Catalyst: 10% Pd/C (5 wt%)
- Pressure: 50 psi H₂
- Solvent: Methanol
- Yield: 68% (two steps)
Amine Protection-Deprotection Strategy
To prevent side reactions during propanamide coupling, a Boc-protected intermediate is employed:
- Protection: tert-Butoxycarbonyl (Boc) anhydride, DMAP, THF, 85% yield.
- Coupling: EDC/HOBt-mediated amidation with the propanamide core.
- Deprotection: TFA/DCM (1:1), 95% recovery.
Final Amide Coupling and Purification
Carbodiimide-Mediated Coupling
The propanamide acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with the synthesized amine.
Optimized Conditions:
| Factor | Specification |
|---|---|
| Solvent | DCM/THF (2:1) |
| Coupling Reagents | EDC (1.5 equiv), HOBt (1.5 equiv) |
| Temperature | 0°C → RT, 12 hr |
| Yield | 74% |
Chromatographic Purification
Final purification via flash chromatography (SiO₂, ethyl acetate/hexane gradient) ensures >99% purity. Alternative recrystallization from ethanol/water (7:3) provides comparable results at scale.
Industrial-Scale Production Considerations
Continuous Flow Reactor Implementation
Patent WO2014188453A2 highlights the advantages of continuous flow systems for:
- Friedel-Crafts Acylation: 20% higher yield vs. batch.
- Reductive Amination: 50% reduction in catalyst loading.
Waste Stream Management
Key innovations include:
- Solvent recovery (90% DCM, 85% THF).
- Aluminum chloride neutralization with aqueous NaHCO₃ to precipitate Al(OH)₃.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity | Remarks |
|---|---|---|
| HPLC (C18) | 99.2% | 0.1% TFA, 30-min gradient |
| DSC | Tm = 148°C | Sharp endotherm |
Challenges and Mitigation Strategies
Steric Hindrance in Amide Formation
Bulky 2-methyl and oxane groups necessitate:
Oxane Ring Stability
The oxan-4-yl group is prone to acid-catalyzed ring-opening. Mitigations include:
- pH control during aqueous workups (pH 6–8).
- Avoiding strong acids (e.g., H₂SO₄) in downstream steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness arises from the combination of:
- 4-Chlorophenoxy group: Imparts electron-withdrawing effects and influences hydrophobic interactions.
- Branched 2-methylpropanamide : May sterically hinder enzymatic degradation.
- Piperidinylmethyl-oxan-4-yl substituent : Enhances solubility and modulates interactions with target receptors compared to simpler piperidine derivatives.
Comparison Table of Structural Analogs
Functional Implications of Substituents
Piperidine Modifications
- Phenethyl-piperidine (4F-iBF) : Associated with µ-opioid receptor binding, suggesting the target compound’s piperidine-oxan group may reduce opioid activity while retaining affinity for other targets .
- Oxan-4-yl vs. Morpholine : Oxan’s tetrahydropyran ring offers greater metabolic stability compared to morpholine’s flexible amine-oxygen structure, which may degrade more readily in vivo .
Bioisosteric Replacements
- Tetrazole vs. Piperidine-Oxan : The tetrazole analog () exhibits enhanced solubility due to its ionizable tetrazole ring (pKa ~4.9), whereas the target compound’s piperidine-oxan group may favor passive membrane permeability .
Aromatic vs. Aliphatic Substituents
Pharmacokinetic and Biopharmaceutical Considerations
- Lipophilicity : The oxan-4-yl group likely lowers logP compared to phenethyl-piperidine derivatives (e.g., 4F-iBF), improving aqueous solubility .
- Metabolic Stability : Oxan’s cyclic ether may resist oxidative metabolism better than morpholine or thiazole substituents .
- Bioavailability : The branched propanamide core may reduce first-pass metabolism, as seen in clofibric acid analogs .
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide , also known by its chemical structure, is a derivative of piperidine and has gained attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide
- Molecular Formula : C₁₈H₂₄ClN₃O₂
- Molecular Weight : 345.85 g/mol
Research indicates that this compound acts primarily as a modulator of chemokine receptors , particularly CCR5. It has been shown to inhibit the binding of chemokines to CCR5, which is crucial in the pathogenesis of various diseases, including HIV infection and inflammatory conditions .
Pharmacological Effects
- Antiviral Activity : The compound has demonstrated significant antiviral properties against HIV by blocking CCR5, which is a co-receptor used by the virus to enter host cells. This makes it a candidate for therapeutic applications in HIV treatment.
- Anti-inflammatory Properties : By modulating chemokine signaling pathways, it may also exert anti-inflammatory effects, making it useful in treating inflammatory diseases.
- Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing effects due to its influence on neurotransmitter systems associated with cognition and memory .
Study 1: CCR5 Modulation
A study published in 2005 evaluated the effects of various piperidine derivatives on CCR5 modulation. The findings indicated that compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide exhibited potent inhibition of CCR5-mediated cellular responses .
Study 2: Antiviral Efficacy
In vitro experiments showed that this compound effectively reduced HIV replication in human T-cells by disrupting CCR5 signaling pathways. The IC50 value was determined to be in the low micromolar range, indicating strong antiviral activity .
Study 3: Cognitive Enhancement Potential
A recent investigation into novel psychoactive substances highlighted this compound's potential as a cognitive enhancer. Animal models demonstrated improved memory retention and learning capabilities when administered this compound compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide, and what intermediates are critical for structural validation?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxan-4-yl-piperidine core. Key steps include:
- Step 1 : Coupling 4-chlorophenol with a methyl-substituted propanoyl chloride to form the 2-(4-chlorophenoxy)-2-methylpropanamide backbone .
- Step 2 : Functionalization of the piperidine ring at the 4-position with an oxan-4-yl group via nucleophilic substitution or reductive amination .
- Step 3 : Final coupling of the modified piperidine intermediate with the propanamide moiety under peptide-like coupling conditions (e.g., EDC/HOBt) .
Critical intermediates include the oxan-4-yl-piperidine derivative and the chlorophenoxy-propanamide precursor, which should be validated using HPLC (>95% purity) and NMR (e.g., confirming stereochemistry at the piperidine N-substituent) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the oxan-4-yl group (δ 3.5–4.0 ppm for ether protons) and the piperidine methylene protons (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential to verify the molecular ion peak (e.g., [M+H] at m/z 435.18 for CHClNO) .
- HPLC/UPLC : Monitor reaction progress and purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological targets or pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural similarity to ATF4 inhibitors (e.g., 2-(4-chlorophenoxy) derivatives) suggests potential activity in cancer pathways via ATF4-mediated stress response modulation . Preliminary screens should include:
- In vitro assays : Luciferase-based ATF4 reporter assays in cancer cell lines (e.g., HeLa or MCF-7).
- Kinase profiling : Test against kinases associated with oxidative stress (e.g., PERK, GCN2) using competitive binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:
- Dose-response validation : Repeat assays with a standardized compound batch (e.g., >99% purity) across multiple cell lines.
- Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Target deconvolution : Employ CRISPR-Cas9 knockout models to confirm target specificity (e.g., ATF4 knockdown to validate pathway dependency) .
Q. What strategies are recommended for optimizing the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer :
- Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation at the oxan-4-yl moiety) without disrupting target binding .
- Metabolic stability : Assess hepatic microsomal stability (human/rat liver microsomes) and modify labile sites (e.g., methyl groups on the piperidine ring) .
- Salt formation : Improve bioavailability via hydrochloride or mesylate salt formulations, as demonstrated for related piperidine analogs .
Q. What computational methods are effective for elucidating the binding mode of this compound to its putative targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATF4 or related proteins (e.g., prioritize docking poses with hydrogen bonds to the chlorophenoxy group) .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free-energy calculations : Apply MM/GBSA to rank binding affinities of structural analogs and guide SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
